molecular formula C14H14N2 B1382031 (2,3-Dihydro-1H-indol-3-yl)-phenyl-amine CAS No. 878997-46-7

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine

Cat. No.: B1382031
CAS No.: 878997-46-7
M. Wt: 210.27 g/mol
InChI Key: RMDFRGKAYHYQCD-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydroamination and Synthesis of Amino Derivatives

One key area of research involves the hydroamination of ethynyl-tetrahydroindoles, leading to the synthesis of amino derivatives of indole. Sobenina et al. (2010) demonstrated the formation of (2E)-3-dialkylamino-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-en-1-ones under mild conditions, highlighting a stereoselective and high-yield process for generating these derivatives Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles: Toward2-Substituted Amino Derivatives of Indole.

Synthesis of New Indole Derivatives

Ogurtsov and Rakitin (2021) synthesized new (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, offering a pathway to disubstituted 1-(indolin-5-yl)methanamines. This work opens avenues for exploring pharmacological properties of these substances Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

Antimitotic Activity of Indole Derivatives

Shetty et al. (2011) synthesized a series of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues demonstrating antimitotic activities. These compounds induce cell cycle arrest at the G2/M phase, showing potential as cancer therapeutic agents Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent.

Corrosion Inhibition Studies

Verma et al. (2016) explored the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic solutions. Their study demonstrated that these compounds exhibit high inhibition efficiency, with the performance influenced by the ring size of the amino group. This research suggests practical applications in industrial corrosion protection 3-Amino alkylated indoles as corrosion inhibitors for mild steel in 1M HCl: experimental and theoretical studies.

Antimicrobial and Antioxidant Agents

Saundane et al. (2013) synthesized novel 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives, assessing their antimicrobial and antioxidant activities. Their findings suggest that these compounds possess promising antimicrobial properties against various bacterial strains and significant antioxidant activities, highlighting their potential in pharmacological applications Synthesis of novel 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents.

Properties

IUPAC Name

N-phenyl-2,3-dihydro-1H-indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-9,14-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDFRGKAYHYQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
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(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
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(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
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(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
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(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
Reactant of Route 6
(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine

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